REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH3:2].[Pb+2].[C:6]([O-])(=O)[CH3:7].[NH2:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.[H][H].[CH:20](=O)[CH:21](C)C.C(=O)C.C(O)(=O)C>[Pt].CO>[CH2:20]([N:10]([C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1)[CH2:6][CH2:7][CH2:1][CH3:2])[CH3:21] |f:0.1.2|
|
Name
|
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
42 mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
41.1 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
catalyst
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
185.5 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.33 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 cc-volume SUS-made autoclave equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was continuously introduced over a period of 30 minutes at 40° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
were continuously introduced over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
CUSTOM
|
Details
|
by removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCC)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |